molecular formula C8H7N3O B12362672 6-amino-4aH-quinoxalin-2-one

6-amino-4aH-quinoxalin-2-one

Cat. No.: B12362672
M. Wt: 161.16 g/mol
InChI Key: CZFNDSVERGZVCR-UHFFFAOYSA-N
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Description

6-amino-4aH-quinoxalin-2-one is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxalin-2-one, which is known for its wide range of biological activities and applications in medicinal chemistry. The presence of an amino group at the 6-position enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4aH-quinoxalin-2-one can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the cyclization of o-phenylenediamine with glyoxal due to its cost-effectiveness and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-amino-4aH-quinoxalin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxalin-2,3-dione.

    Reduction: Reduction of the nitro group (if present) to an amino group.

    Substitution: Electrophilic substitution reactions at the 6-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinoxalin-2,3-dione.

    Reduction: this compound.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

6-amino-4aH-quinoxalin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-4aH-quinoxalin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Quinoxalin-2-one: Lacks the amino group at the 6-position, resulting in different reactivity and biological activity.

    6-nitroquinoxalin-2-one: Contains a nitro group instead of an amino group, leading to different chemical properties and applications.

Uniqueness

6-amino-4aH-quinoxalin-2-one is unique due to the presence of the amino group at the 6-position, which enhances its reactivity and potential for various chemical transformations. This structural feature also contributes to its diverse biological activities and applications in medicinal chemistry .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

6-amino-4aH-quinoxalin-2-one

InChI

InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4,7H,9H2

InChI Key

CZFNDSVERGZVCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C=NC2C=C1N

Origin of Product

United States

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